molecular formula C17H14FN3OS B2758335 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-73-4

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B2758335
CAS No.: 478032-73-4
M. Wt: 327.38
InChI Key: UARZRYIDZABYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C17H14FN3OS and its molecular weight is 327.38. The purity is usually 95%.
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Biological Activity

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a novel compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN4SC_{13}H_{11}FN_4S, with a molecular weight of approximately 270.32 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H11FN4SC_{13}H_{11}FN_4S
Molecular Weight270.32 g/mol
LogP3.3476
Polar Surface Area93.005 Ų

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another critical aspect of quinazolinone derivatives. The presence of functional groups in the structure enhances the ability to scavenge free radicals. Studies employing various assays (e.g., DPPH and ABTS) have shown that compounds with similar structures possess notable antioxidant capabilities . This property is essential for mitigating oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been extensively studied. For instance, a derivative with structural similarities to our compound exhibited significant cytotoxicity against human myelogenous leukemia K562 cells, with an IC50 value of 0.5 μM . The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Study on Antibacterial Activity

In a comparative study involving several quinazolinone derivatives, it was found that those containing sulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted the importance of substituent variations in optimizing biological efficacy .

Evaluation of Antioxidant Activity

A systematic evaluation of antioxidant properties using different methodologies revealed that compounds with hydroxyl substitutions showed superior antioxidant activity. This suggests that structural modifications can significantly influence the biological activity profile of quinazolinones .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARZRYIDZABYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.